2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorine atom at the 6-position of the indole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and a suitable amino acid precursor.
Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors for the Fischer indole synthesis and employing automated peptide synthesizers for the amino acid coupling step .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan): A naturally occurring amino acid with a similar indole structure but lacking the fluorine atom.
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid: A fluorinated tryptophan derivative with the fluorine atom at the 5-position instead of the 6-position.
Uniqueness
- The presence of the fluorine atom at the 6-position of the indole ring in 2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs .
- Fluorine substitution can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable tool in drug discovery and development .
Properties
Molecular Formula |
C11H11FN2O2 |
---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-6-3-8(14-10(6)4-7)5-9(13)11(15)16/h1-4,9,14H,5,13H2,(H,15,16) |
InChI Key |
WZVMQSYBGONRBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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